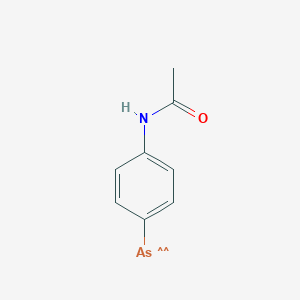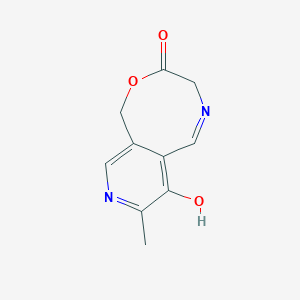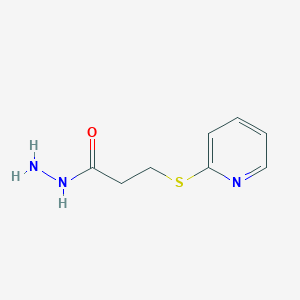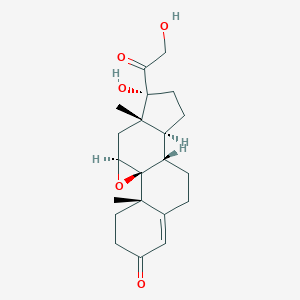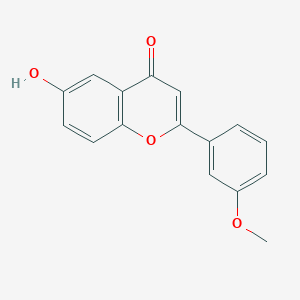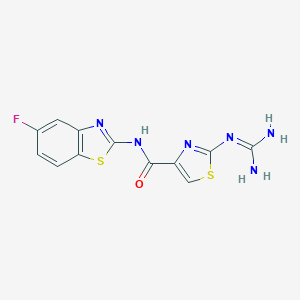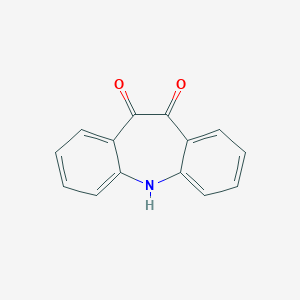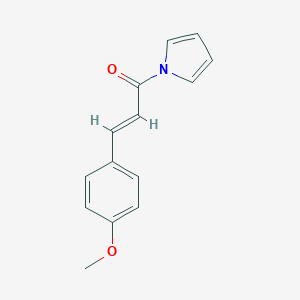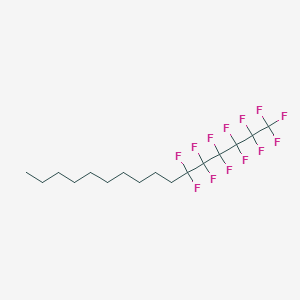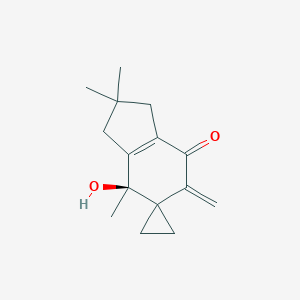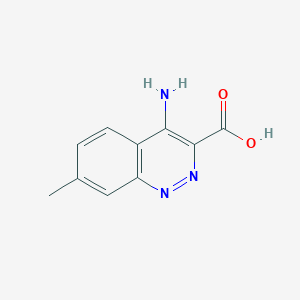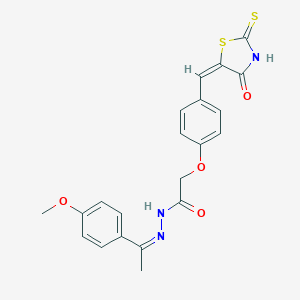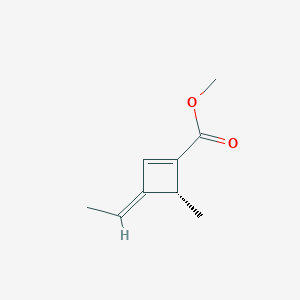
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, also known as MEMCBC, is a chemical compound used in scientific research for its unique properties. It is a cyclobutene derivative that has been synthesized through various methods, and has been found to have potential applications in the field of medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed to work by targeting specific cells or tissues, as it can be used as a drug delivery system. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is believed to work by binding to specific molecules in cells or tissues, which allows it to be used as a fluorescent probe.
Biochemische Und Physiologische Effekte
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have low toxicity, which makes it a promising candidate for drug delivery systems. However, further studies are needed to fully understand the biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, which makes it a promising candidate for drug delivery systems. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be used as a fluorescent probe, which allows for the detection of specific molecules in cells or tissues. However, there are also limitations to using methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. One direction is to further study its anticancer properties and potential as a drug delivery system. Another direction is to study its potential as a fluorescent probe and its ability to detect specific molecules in cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. Overall, the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has the potential to lead to new discoveries in the field of medicine and biochemistry.
Synthesemethoden
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction and the Wittig reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, a diene and a dienophile are combined to form a cyclobutene ring. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, an aldehyde is reacted with a phosphonium ylide to form the cyclobutene ring.
Wissenschaftliche Forschungsanwendungen
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have potential applications in the field of medicine and biochemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been studied for its potential as a fluorescent probe, as it can be used to detect specific molecules in cells or tissues.
Eigenschaften
CAS-Nummer |
138337-28-7 |
|---|---|
Produktname |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4+/t6-/m1/s1 |
InChI-Schlüssel |
DNCGSBXRFQEOBQ-LTYDNXFVSA-N |
Isomerische SMILES |
C/C=C/1\C=C([C@@H]1C)C(=O)OC |
SMILES |
CC=C1C=C(C1C)C(=O)OC |
Kanonische SMILES |
CC=C1C=C(C1C)C(=O)OC |
Synonyme |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(E)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
